2-Bromoanthracene-9,10-dicarbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H9BrO2 |
|---|---|
Molecular Weight |
313.14 g/mol |
IUPAC Name |
2-bromoanthracene-9,10-dicarbaldehyde |
InChI |
InChI=1S/C16H9BrO2/c17-10-5-6-13-14(7-10)16(9-19)12-4-2-1-3-11(12)15(13)8-18/h1-9H |
InChI Key |
MHWDYCVIUKHUHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2C=O)Br)C=O |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Profiles of 2 Bromoanthracene 9,10 Dicarbaldehyde
Reactivity of the Aldehyde Functionalities
The two formyl groups at the 9 and 10-positions of the anthracene (B1667546) scaffold are highly susceptible to nucleophilic attack, serving as primary sites for molecular elaboration. researchgate.net Their proximity and positioning on the rigid aromatic framework influence their reactivity and allow for the formation of diverse structural motifs.
Condensation Reactions for Imine and Hydrazone Formation
The carbonyl groups of 2-Bromoanthracene-9,10-dicarbaldehyde readily undergo condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions are fundamental in dynamic covalent chemistry and for the synthesis of functional materials. researchgate.net For instance, the parent compound, anthracene-9,10-dicarbaldehyde (B1207805), is a common monomer used in the construction of porous imine-linked networks and covalent organic frameworks (COFs). rsc.org The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the C=N double bond.
Similarly, reaction with hydrazines or substituted hydrazines furnishes the corresponding bis-hydrazone derivatives. Research on the parent dicarbaldehyde has shown its utility in synthesizing bisguanylhydrazones, which have been investigated for their potential as antitumor agents. nih.govyoutube.com The presence of the bromine atom at the 2-position is not expected to significantly hinder these condensation reactions, offering a route to functionalized imine or hydrazone-based structures that retain a reactive site for further modification via cross-coupling.
Table 1: Representative Condensation Reactions This table presents expected products from the condensation reactions of this compound based on known reactivity of similar compounds.
| Reactant | Product Type | Potential Application |
|---|---|---|
| Aniline | Bis-imine | Precursor for macrocycles |
| Ethylenediamine | Bis-imine polymer | Material Science |
| Hydrazine | Bis-hydrazone | Ligand Synthesis |
| 2,4-Dinitrophenylhydrazine | Bis-hydrazone | Analytical Derivative |
Knoevenagel Condensation and Aldol Pathways
The aldehyde functionalities are suitable electrophiles for Knoevenagel and Aldol-type reactions. In the Knoevenagel condensation, the dicarbaldehyde can react with active methylene (B1212753) compounds (e.g., malononitrile, diethyl malonate) in the presence of a weak base to yield vinyl-substituted anthracene derivatives. This reaction extends the π-conjugated system of the anthracene core.
While intermolecular Aldol reactions could be complex due to self-condensation possibilities, intramolecular pathways are highly relevant for dialdehydes. youtube.comorganic-chemistry.org Although the 9,10-dicarbaldehyde structure does not lend itself to a direct intramolecular Aldol reaction, it can participate in double-aldol condensations with ketones flanked by two alpha-carbons, such as 1,3-diphenylacetone. This type of reaction has been demonstrated with analogous acene-2,3-dicarbaldehydes to create novel acenotropone structures, suggesting a similar pathway is accessible for the 9,10-isomer to form complex polycyclic aromatic systems. rsc.org
Alternative Transformations of Carbonyl Groups
Beyond condensation reactions, the aldehyde groups can be transformed through various other synthetic routes.
Oxidation: The formyl groups can be oxidized to carboxylic acids using standard oxidizing agents, yielding 2-bromoanthracene-9,10-dicarboxylic acid. This derivative serves as a precursor for polyesters, polyamides, or metal-organic frameworks (MOFs).
Reduction: The aldehydes can be reduced to primary alcohols (2-bromo-9,10-bis(hydroxymethyl)anthracene) using reducing agents like sodium borohydride (B1222165). Further reduction to methyl groups can also be achieved under stronger conditions. researchgate.net
Nucleophilic Addition: Organometallic reagents such as Grignard reagents or organolithium compounds can add to the carbonyl carbons, replacing the aldehyde functionality and forming new carbon-carbon bonds. researchgate.net This allows for the introduction of alkyl, alkenyl, or aryl groups at the 9 and 10-positions.
Reactivity of the Bromine Substituent
The bromine atom at the 2-position of the anthracene ring serves as a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura, Sonogashira, and Other Cross-Coupling Reactions
The C(sp²)-Br bond is amenable to a variety of powerful C-C bond-forming reactions.
Suzuki-Miyaura Coupling: This reaction pairs the bromoanthracene derivative with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net It is a highly efficient method for creating biaryl linkages. The Suzuki-Miyaura coupling of 9,10-dibromoanthracene (B139309) with various aryl boronic acids has been shown to proceed in good yield, indicating that the bromine on the this compound should be similarly reactive. organic-chemistry.org This allows for the synthesis of complex, functionalized diarylanthracenes.
Sonogashira Coupling: This coupling reaction involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. tubitak.gov.tr It is a standard method for synthesizing arylalkynes. Studies on 9-bromo-10-iodo-anthracene have demonstrated selective Sonogashira couplings, highlighting the utility of halogenated anthracenes in building extended π-systems. researchgate.netorganic-chemistry.org The reaction provides a direct route to incorporating alkynyl moieties, which are valuable for creating advanced electronic materials.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, again using a palladium catalyst. This reaction would enable the introduction of vinyl groups onto the anthracene backbone.
Table 2: Potential Cross-Coupling Reactions of the Bromine Substituent This table illustrates potential cross-coupling reactions and products, assuming reactivity similar to other bromoanthracenes.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Phenylanthracene-9,10-dicarbaldehyde |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 2-(Phenylethynyl)anthracene-9,10-dicarbaldehyde |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-Styrylanthracene-9,10-dicarbaldehyde |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-(Phenylamino)anthracene-9,10-dicarbaldehyde |
Nucleophilic Aromatic Substitution and Radical Reactions
While palladium-catalyzed reactions are the most common transformations for aryl bromides, other pathways can be considered.
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the aldehyde groups at the 9 and 10-positions exert an electron-withdrawing effect on the entire ring system. However, their influence at the 2-position is not as direct as a nitro group in a classic SNAr substrate. Therefore, SNAr reactions at the C-Br bond would likely require harsh conditions or a very strong nucleophile and may not be as efficient as cross-coupling methods.
Radical Reactions: The C-Br bond can also participate in radical reactions. For instance, under certain conditions, it could be involved in radical-mediated cyclizations or additions. Furthermore, metalation of the C-Br bond using reagents like n-butyllithium, followed by quenching with an electrophile, offers another route to functionalization, although chemoselectivity with the aldehyde groups would be a significant challenge.
Photoreactivity and Photoinduced Transformations of Anthracene Dicarbaldehydes
The photoreactivity of anthracene and its derivatives is a well-documented phenomenon, characterized by a range of transformations upon exposure to light. The introduction of substituents, such as the bromo and dicarbaldehyde groups in this compound, can profoundly alter the excited-state properties and reaction pathways of the anthracene core.
Photodimerization Studies of Substituted Anthracene Derivatives
One of the hallmark photoreactions of anthracenes is their [4π+4π] photodimerization, a process that is highly dependent on the nature and position of substituents on the anthracene ring. For this compound, the presence of bulky and electron-withdrawing aldehyde groups at the 9 and 10-positions is expected to exert significant steric hindrance, which can impede the face-to-face arrangement of two molecules required for dimerization.
Furthermore, the electronic effects of the substituents play a crucial role. Electron-withdrawing groups, such as the aldehyde functionalities, can decrease the electron density of the anthracene π-system, which may affect the stability of the excimer intermediate that precedes dimer formation. The bromine atom at the 2-position, while also electron-withdrawing, can introduce a heavy-atom effect, potentially influencing the rates of intersystem crossing and subsequent photochemical reactions.
| Substituent Position | Substituent Type | Expected Effect on Photodimerization |
| 9,10 | Dicarbaldehyde | Steric hindrance, potential decrease in excimer stability |
| 2 | Bromo | Heavy-atom effect, potential influence on excited state lifetimes |
Photoinduced Cycloaddition Reactions and their Regio/Stereoselectivity
Beyond dimerization, substituted anthracenes can participate in a variety of photoinduced cycloaddition reactions with other unsaturated molecules. The dicarbaldehyde groups in this compound can act as dienophiles or participate in other photochemical transformations. The regioselectivity and stereoselectivity of these reactions are dictated by a combination of steric and electronic factors governed by the substituents.
In potential [4+2] cycloadditions, the electron-deficient nature of the anthracene core, induced by the aldehyde groups, would favor reactions with electron-rich dienophiles. The bromine substituent at the 2-position could further influence the regioselectivity of such cycloadditions by creating an asymmetric electronic distribution across the anthracene scaffold. Theoretical and computational studies are often employed to predict the most likely regio- and stereochemical outcomes of these complex reactions.
Mechanistic Pathways of Photo-responsive Anthracene Systems
The photo-responsive behavior of this compound is governed by the intricate interplay of its excited states. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S1). From this state, it can undergo several processes: fluorescence, intersystem crossing to a triplet state (T1), or reaction with another molecule.
Electrochemical Behavior and Redox Properties of Brominated Anthracene Dicarbaldehydes
The electrochemical properties of this compound are significantly modulated by its substituent pattern. The two aldehyde groups at the 9 and 10-positions are strong electron-withdrawing groups, which are expected to make the anthracene core more electron-deficient. This increased electron deficiency should facilitate the reduction of the molecule and make its oxidation more difficult.
Cyclic voltammetry would be the primary technique to investigate the redox behavior of this compound. It is predicted that this compound will exhibit a less positive oxidation potential and a more accessible reduction potential compared to unsubstituted anthracene. The bromine atom at the 2-position will also contribute to the electron-withdrawing nature of the substituents, further influencing the redox potentials.
| Compound | Oxidation Potential (V vs. ref) | Reduction Potential (V vs. ref) |
| Anthracene (comparative) | Higher | Lower |
| This compound | Lower (predicted) | Higher (predicted) |
The stability of the resulting radical ions (cation and anion radicals) would also be of interest. The delocalization of the unpaired electron over the entire π-system, including the aldehyde groups, would contribute to the stability of the radical anion. Conversely, the electron-withdrawing nature of the substituents would destabilize the radical cation.
Application of 2 Bromoanthracene 9,10 Dicarbaldehyde in the Fabrication of Advanced Organic Materials
Covalent Organic Frameworks (COFs) and Porous Materials
Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic monomers linked by strong covalent bonds. rsc.org The use of 2-Bromoanthracene-9,10-dicarbaldehyde as a monomer allows for the synthesis of robust frameworks with well-defined structures and functionalities.
Design Principles for Aldehyde-Based COF Monomers
The design of COFs relies on the principles of reticular chemistry, where the geometry of the molecular building blocks dictates the topology of the resulting network. acs.org Aldehyde-containing monomers are fundamental in this process, particularly for the synthesis of imine-linked COFs, which are known for their high chemical stability. alfa-chemistry.comcd-bioparticles.net
Key design principles for aldehyde-based monomers like this compound include:
Symmetry and Directionality: The number and position of aldehyde groups on a monomer determine its connectivity. This compound is a ditopic, linear linker, as it possesses two aldehyde groups at the 9 and 10 positions. When reacted with multi-topic linkers, such as tritopic or tetratopic amines, it can form predictable, extended networks with specific topologies (e.g., hexagonal, kagome). labinsights.nl
Reversibility of Reaction: The formation of imine bonds from aldehydes and amines is a reversible condensation reaction. This reversibility is crucial during the synthesis process as it allows for "error-checking" and self-healing, which enables the disordered initial polymer to rearrange into a highly crystalline and thermodynamically stable framework. uni-muenchen.de
Monomer Rigidity: The rigid structure of the anthracene (B1667546) core is beneficial for creating permanent porosity. Unlike flexible linkers that can lead to framework collapse upon solvent removal, rigid units ensure the maintenance of open, accessible pores within the COF.
The reaction between an aldehyde-based linker and an amine-based linker to form an imine-linked COF is a well-established synthetic route. alfa-chemistry.com For example, the condensation of a dialdehyde (B1249045) with a triamine typically yields a 2D COF with a hexagonal pore structure.
Structural Topology and Pore Architecture Engineering through Anthracene Linkers
The anthracene core of this compound plays a pivotal role in defining the structural characteristics of the resulting COF. The dimensions and geometry of this linker directly translate to the macroscopic properties of the material, such as pore size, surface area, and network topology. acs.org
Pore Size and Shape: The length of the anthracene unit acts as a metric ruler, determining the distance between the nodes in the COF network. By strategically choosing the anthracene linker and its co-monomer, researchers can precisely engineer the pore dimensions, tuning them for specific applications like gas storage or molecular separation. acs.org
Network Topology: The linear geometry of the 9,10-disubstituted anthracene linker directs the formation of specific network topologies. For instance, its condensation with a C3-symmetric triamine typically results in a 2D framework with a hexagonal (hcb) topology.
Electronic Properties: The extended π-conjugated system of the anthracene moiety imparts semiconducting properties to the COF. acs.org This extended conjugation facilitates charge delocalization across the framework, which is a desirable trait for applications in optoelectronics and photocatalysis. rsc.org Incorporating anthracene units can extend the light absorption range of the COF into the visible spectrum. rsc.org
| COF System | Anthracene-Based Monomer | Resulting Topology | Key Property/Application | Reference |
|---|---|---|---|---|
| AND–TAPT | anthracene-9,10-dicarbaldehyde (B1207805) | 2D Framework | Extended visible light absorption, enhanced photocatalytic amine oxidative coupling | rsc.org |
| Pd/AntCOF | Not specified | 2D Framework | Visible-light photocatalysis for Suzuki–Miyaura cross-coupling | rsc.org |
| 3D H₂P-An-COF | Anthracene-based tetrabenzaldehyde | 3D lvt-b | Enhanced light-harvesting and photocatalytic detoxification | acs.org |
| Anthracene-resorcinol COF | Not specified | Not specified | White light emission for solid-state lighting | researchgate.net |
Functionalization of COFs using Brominated Anthracene Units
The bromine atom on the this compound monomer is not merely a passive substituent; it is a versatile functional handle that can be used to tailor the properties of the COF both pre- and post-synthesis.
Pre-synthetic Functionalization: The bromo group itself modifies the electronic properties of the monomer, which in turn influences the characteristics of the final COF. It can enhance inter-layer interactions and affect the charge transport properties of the material.
Post-Synthetic Modification (PSM): The true power of the bromo-substituent lies in its ability to serve as a reactive site for PSM. uni-muenchen.de The carbon-bromine bond can participate in a variety of well-established organic reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the covalent grafting of new functional groups onto the COF backbone after the framework has been constructed. beilstein-journals.orgnih.gov This strategy enables the introduction of functionalities that might not be stable under the initial COF synthesis conditions. For example, catalytic sites, chiral selectors, or specific binding moieties can be precisely installed within the pores, creating highly specialized materials.
One study demonstrated the successful post-synthetic bromination of methyl groups on an anthracene linker within a COF, creating reactive benzylic bromine sites without degrading the crystalline framework. uni-muenchen.de This highlights the potential for using pre-brominated monomers like this compound to build frameworks that are already primed for further functionalization.
Photocatalytic and Adsorption Applications of Anthracene-Derived COFs
The combination of permanent porosity, high surface area, and the inherent electronic properties of the anthracene unit makes COFs derived from this compound highly promising for environmental and energy-related applications.
Photocatalysis: Anthracene is a well-known chromophore that can absorb UV-visible light. rsc.org When incorporated into a COF, this property is harnessed for photocatalysis. The ordered, π-stacked structure of anthracene-based COFs facilitates the separation and transport of photogenerated electron-hole pairs, which is critical for efficient catalytic activity. rsc.orgrsc.org These materials have been successfully employed as catalysts for various organic transformations, including selective oxidation of sulfides and oxidative coupling of amines under visible light irradiation. rsc.org The high porosity of COFs ensures that substrate molecules have ready access to the catalytically active sites within the framework. rsc.org
Adsorption: The large surface area and adjustable pore sizes of COFs make them excellent adsorbent materials. core.ac.uk The aromatic surfaces of the anthracene units provide ideal sites for the adsorption of organic pollutants, particularly other polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914) and anthracene itself, through π-π stacking interactions. researchgate.netresearchgate.net Research has shown that materials incorporating anthracene can be effective for removing such contaminants from aqueous solutions. core.ac.ukresearchgate.net The uniform pore structure of COFs can also lead to size-selective adsorption, enabling their use in separation applications.
| Material | Application | Target Molecule/Reaction | Key Finding | Reference |
|---|---|---|---|---|
| Anthracene-derived COF (AND–TAPT) | Photocatalysis | Selective Sulfide Oxidation | Achieved up to 99% conversion and selectivity under white light. | rsc.org |
| Pd/AntCOF | Photocatalysis | Suzuki–Miyaura Coupling | Catalyst was recyclable with negligible loss of activity after four cycles. | rsc.org |
| 3D H₂P-An-COF | Photocatalysis | Detoxification of CEES | Robust performance with >95% conversion over ten consecutive cycles. | acs.org |
| Activated Carbon | Adsorption | Anthracene | Maximum adsorption capacity of 8.35 mg/g. | core.ac.ukresearchgate.net |
Supramolecular Assemblies and Self-Assembled Systems
Beyond the realm of covalently bonded frameworks, this compound is also a valuable component for constructing ordered materials through non-covalent interactions. Supramolecular assembly relies on spontaneous association of molecules to form larger, well-defined structures.
Directed Self-Assembly through Non-Covalent Interactions
π-π Stacking: The large, flat, electron-rich surface of the anthracene core is highly prone to π-π stacking interactions. This is a primary driving force that encourages the molecules to stack on top of one another, often forming columnar or lamellar structures.
Hydrogen Bonding: The two aldehyde groups are capable of acting as hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, these groups can direct the assembly in a more specific and directional manner.
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming directional interactions with Lewis basic sites (e.g., lone pairs on oxygen or nitrogen atoms) on adjacent molecules. This provides an additional tool for controlling the orientation and packing of the molecules in the solid state.
By carefully controlling the environment (e.g., solvent, temperature), these varied non-covalent interactions can be manipulated to guide the assembly of this compound into predictable and functional supramolecular structures, such as liquid crystals, gels, or single crystals with interesting photophysical properties. mdpi.com
Construction of Molecular Cages and Macrocycles Incorporating Anthracene Cores
The rigid and planar structure of the anthracene unit makes this compound a valuable building block for the synthesis of complex, three-dimensional structures such as molecular cages and macrocycles. The aldehyde functional groups at the 9 and 10 positions are particularly useful as they provide reactive sites for condensation reactions, typically with amines, to form imine-based macrocycles or cage-like structures through dynamic covalent chemistry. The bromo-substituent at the 2-position offers a site for further functionalization or can be utilized in metal-catalyzed cross-coupling reactions, such as Yamamoto or Suzuki coupling, to link anthracene units into larger cyclic assemblies.
Researchers have successfully constructed various macrocyclic rings and cages by assembling anthracene units. researchgate.net These self-assembly processes, often driven by coordination chemistry with metal ions or through covalent bond formation, lead to well-defined, hollow architectures. For instance, M₂L₄ type capsules, where 'M' is a metal ion and 'L' is a bent anthracene-based ligand, create a polyaromatic cavity capable of encapsulating guest molecules. mdpi.com The pre-defined geometry of the anthracene core directs the assembly into discrete, shape-persistent structures. The dicarbaldehyde functionality on the title compound is perfectly suited for creating the "L" ligands needed for such constructions.
| Structure Type | Synthetic Strategy | Key Features of Anthracene Core | Example Precursors |
| Imine Cages | Condensation of dialdehydes with triamines | Provides rigid panels and defined geometry | Anthracene-9,10-dicarbaldehyde |
| Metallacages (e.g., M₂L₄) | Coordination-driven self-assembly | Acts as a bent or linear linker | Bent bis(pyridine)anthracene ligands |
| Covalent Macrocycles | Yamamoto or Suzuki coupling reactions | Forms part of the cyclic backbone | Dibromoanthracene derivatives |
Host-Guest Chemistry and Encapsulation Phenomena
Molecular cages and macrocycles derived from anthracene building blocks exhibit rich host-guest chemistry, creating nano-sized cavities that can encapsulate smaller molecules. The interior of these hosts is typically aromatic and electron-rich, making them ideal for binding electron-deficient guests or other aromatic molecules through non-covalent interactions like π-π stacking and C-H···π interactions. researchgate.net
A significant area of study involves the encapsulation of fullerenes, such as C₆₀ and C₇₀. Anthracene-based cages have demonstrated a high affinity for these carbon-rich spheres, forming stable 1:1 host-guest complexes. researchgate.net The formation and stability of these complexes can be readily studied using techniques like ¹H NMR and fluorescence spectroscopy. The encapsulation often leads to significant changes in the photophysical properties of both the host and the guest. For example, the fluorescence of the anthracene host may be quenched upon guest binding.
The encapsulation can also dramatically alter the reactivity of the guest molecule. By isolating a guest from the bulk solution and reactive species, the cage acts as a molecular flask, providing a unique microenvironment. This principle of "supramolecular protecting groups" has been demonstrated by showing that an encapsulated guest can be shielded from reactions it would otherwise undergo in open solution. researchgate.netnitschkegroup-cambridge.com
| Host System | Guest Molecule(s) | Primary Interaction | Observed Effect |
| Anthracene-based Cage | C₆₀, C₇₀ Fullerenes | C-H···π interactions, π-π stacking | Formation of stable 1:1 complexes. researchgate.net |
| M₂L₄ Capsule | acs.orgacs.orgParacyclophane | Cavity encapsulation | Guest binding confirmed by ¹H NMR. mdpi.com |
| Porphyrin-based Metallacage | Anthracene derivatives | π-π stacking | Photooxidation-triggered release of guest. acs.org |
| Tetrahedral Fe₄L₆ Cage | White Phosphorus (P₄) | Encapsulation | Stabilization of pyrophoric guest. nitschkegroup-cambridge.com |
Conjugated Polymers and Oligomers
Integration of Functionalized Anthracene Units into π-Conjugated Backbones
The aldehyde groups can participate in condensation polymerizations, such as the Wittig or Horner-Wadsworth-Emmons reactions, to form vinylene linkages. The bromo-substituent is a versatile handle for various cross-coupling reactions, including Suzuki, Stille, and Sonogashira polymerizations, allowing for the incorporation of arylene, ethynylene, or other conjugated units into the polymer backbone. acs.org The rigid and planar nature of the anthracene core imparts conformational stability to the polymer chain, which can reduce disorder and enhance electronic coupling between monomer units. whiterose.ac.uk However, the strong tendency of anthracene to aggregate can sometimes be detrimental to solid-state photophysics, a challenge that polymer design seeks to overcome. rsc.org
Development of Photoresponsive and Electroactive Polymeric Materials
Polymers incorporating anthracene units into their π-conjugated backbones are of significant interest for their photoresponsive and electroactive properties. researchgate.net Electroactive polymers (EAPs) are materials that change their shape or size in response to an electrical field, and conjugated polymers are a major class of these materials. cam.ac.uk The anthracene moiety, with its ability to be reversibly oxidized and reduced, contributes to the electroactivity of the polymer.
Furthermore, anthracene is a well-known fluorophore. Anthracene-containing polymers often exhibit strong photoluminescence, with emission colors that can be tuned by modifying the polymer backbone and substituents. acs.org This makes them suitable for applications in organic light-emitting diodes (OLEDs). wikipedia.org The interaction between the anthracene unit and other groups in the polymer can lead to photoinduced electron transfer, a fundamental process in organic photovoltaics. Coordination polymers based on anthracene-9,10-dicarboxylate have been shown to exhibit electron transfer photochromism, where light triggers the formation of stable radicals, leading to a color change. nih.gov This highlights the potential for creating photoresponsive materials where light can be used to switch the material's properties.
| Polymer Type | Key Property | Mechanism/Contributing Factor | Potential Application |
| Poly(anthryleneethynylene)s | Photoluminescence | Extended π-conjugation through the rigid backbone. acs.org | Organic Light-Emitting Diodes (OLEDs) |
| Anthracene-Pyrrole Oligomers | Optoelectronic Properties | Intramolecular charge transfer characteristics. researchgate.net | Organic Electronic Devices |
| Anthracene-Benzothiadiazole Copolymers | Charge Transport | Rigid, planar anthracene donor unit. whiterose.ac.uk | Organic Solar Cells |
| Cd/Zn Coordination Polymers | Photochromism | Ligand-to-ligand electron transfer upon irradiation. nih.gov | Information Storage, Anticounterfeiting |
Organic Electronic and Optoelectronic Materials (as components or precursors)
Role as a Building Block for Organic Semiconductor Precursors
This compound serves as a critical building block for the synthesis of advanced organic semiconductors. The inherent electronic properties of the anthracene core—a wide bandgap semiconductor with high fluorescence efficiency—make it a desirable component in materials for optoelectronic devices. wikipedia.org The functional groups on the molecule provide the synthetic handles necessary to construct more complex, high-performance semiconductor molecules and polymers.
Derivatives of anthracene are widely used as the emissive layer in OLEDs. nbinno.com The bromo- and aldehyde functionalities allow for the systematic extension of the π-conjugated system through reactions like Suzuki coupling or Wittig-type reactions. researchgate.netnih.gov This enables the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for efficient charge injection, transport, and recombination in a device. For example, reacting the bromo- position can attach other aromatic groups, while the aldehyde groups can be converted into electron-withdrawing cyano-vinyl groups, leading to the creation of n-type (electron-transporting) semiconductor materials. rsc.org The versatility of this compound makes it a precursor for a diverse range of tailored organic semiconductors.
Enhancement of Charge Transport Properties through Anthracene-Based Structural Design
The planar and rigid nature of the anthracene core is advantageous for promoting π-π stacking, a key interaction for efficient charge transport. The introduction of substituents can significantly modulate these packing motifs. For instance, the aldehyde groups at the 9 and 10-positions can be utilized to synthesize larger, more extended conjugated systems through reactions like Knoevenagel or Wittig condensations. Such extensions of the π-system can lead to a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is often beneficial for charge injection and transport.
Furthermore, the bromo group at the 2-position serves as a versatile synthetic handle for cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the introduction of various aryl or other functional groups, enabling fine-tuning of the material's electronic properties and intermolecular interactions. The strategic placement of bulky substituents can influence the molecular packing, potentially leading to favorable arrangements for charge transport.
Table 1: Key Molecular Design Considerations for Enhanced Charge Transport in Anthracene-Based Materials
| Structural Feature | Potential Impact on Charge Transport | Rationale |
| Planar Anthracene Core | Promotes efficient π-π stacking | Facilitates intermolecular charge hopping. |
| 9,10-Dicarbaldehyde Groups | Enables extension of π-conjugation | Can lower the HOMO-LUMO gap and improve charge delocalization. |
| 2-Bromo Substituent | Allows for versatile functionalization | Facilitates the introduction of groups to tune electronic properties and solid-state packing. |
| Intermolecular Packing | Dictates charge carrier mobility | Close and ordered packing is generally favorable for high mobility. |
Luminescent Emitters and Energy Transfer Systems
Anthracene and its derivatives are well-known for their strong blue luminescence, making them attractive candidates for emitting materials in organic light-emitting diodes (OLEDs). The aldehyde and bromo functionalities on this compound provide avenues to develop novel luminescent materials with tailored emission properties.
The dicarbaldehyde groups can be reacted to create larger conjugated molecules, which can shift the emission wavelength from the blue region towards longer wavelengths (green, yellow, or red). This is a common strategy to access a full range of colors for display and lighting applications. The electronic nature of the groups attached to the aldehyde positions will significantly influence the photophysical properties of the resulting emitter, including its emission color, quantum yield, and stability.
The bromo-substituent can be used to attach other chromophoric units, leading to the formation of molecules or polymers with intramolecular energy transfer capabilities. In such systems, one part of the molecule (the donor) can absorb light and then efficiently transfer the excitation energy to another part (the acceptor), which then emits light of a different color. This process, known as Förster Resonance Energy Transfer (FRET), is a powerful tool for tuning the emission color and improving the efficiency of OLEDs.
For instance, a blue-emitting moiety could be attached to the anthracene core via the bromo-position, and the aldehyde groups could be used to link this unit to a green or red-emitting chromophore. Upon electrical excitation, the anthracene-based unit could act as a host that transfers its energy to the guest emitter, resulting in efficient emission from the latter.
While specific performance data for luminescent systems derived from this compound is not available, the general principles of molecular design for organic emitters suggest that this compound is a promising precursor.
Table 2: Potential Applications of this compound in Luminescent Systems
| Application | Design Strategy | Expected Outcome |
| Blue Emitters | Minimal modification of the anthracene core | Retention of the intrinsic blue fluorescence of anthracene. |
| Color-Tuned Emitters | Reaction of dicarbaldehyde groups to extend conjugation | Shifting of emission to green, yellow, or red wavelengths. |
| Energy Transfer Systems | Functionalization at the bromo-position with other chromophores | Efficient intramolecular energy transfer for color tuning and enhanced efficiency. |
| Host Materials in OLEDs | Synthesis of wide bandgap materials | Facilitating energy transfer to guest emitter molecules. |
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Advanced Characterization and Computational Modeling of 2 Bromoanthracene 9,10 Dicarbaldehyde Systems
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry provides powerful tools to investigate the properties and reactivity of molecules at an atomic and electronic level. For complex organic molecules like 2-Bromoanthracene-9,10-dicarbaldehyde, computational methods offer insights that can be challenging to obtain through experimental means alone. These studies are crucial for understanding the molecule's electronic structure, dynamic behavior, and spectroscopic signatures, which in turn informs its potential applications in materials science and organic electronics.
Density Functional Theory (DFT) for Electronic Structure, Frontier Molecular Orbitals, and Reaction Pathways
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for this compound would typically be performed using a functional such as B3LYP and a basis set like 6-311++G(d,p) to provide reliable predictions of its electronic structure and reactivity.
The introduction of a bromine atom at the 2-position and two carbaldehyde groups at the 9 and 10-positions of the anthracene (B1667546) core significantly influences its electronic properties. Both the bromine atom and the aldehyde groups are electron-withdrawing, which is expected to lower the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Electronic Structure and Frontier Molecular Orbitals:
The HOMO and LUMO are critical in determining a molecule's electronic and optical properties. The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.
For this compound, the electron-withdrawing nature of the substituents is predicted to stabilize both the HOMO and LUMO levels compared to unsubstituted anthracene. This stabilization, particularly of the LUMO, leads to a reduction in the HOMO-LUMO gap. bohrium.com A smaller energy gap suggests that the molecule can be more easily excited, which may result in a red-shift in its absorption spectrum compared to the parent anthracene.
DFT calculations on similar brominated anthracenes have shown that halogenation influences the structural and electrical characteristics of the molecules. bohrium.comresearchgate.net The presence of electron-withdrawing groups is known to enhance adiabatic electron affinities and ionization potentials, while reducing the HOMO-LUMO energy gap. bohrium.com This implies that this compound would likely exhibit higher charge carrier mobility and lower kinetic stability than unsubstituted anthracene.
| Computational Parameter | Predicted Property/Value | Significance |
|---|---|---|
| HOMO Energy | Lowered relative to anthracene | Indicates reduced electron-donating ability |
| LUMO Energy | Significantly lowered relative to anthracene | Indicates enhanced electron-accepting ability |
| HOMO-LUMO Gap | Reduced relative to anthracene | Suggests increased reactivity and potential for red-shifted absorption |
Reaction Pathways:
DFT can also be employed to model reaction pathways, providing insights into the thermodynamics and kinetics of chemical transformations involving this compound. For instance, the aldehyde groups are susceptible to nucleophilic attack, and DFT calculations can elucidate the transition states and activation energies for such reactions. Similarly, the bromine atom can participate in cross-coupling reactions, and computational studies can help predict the feasibility and regioselectivity of these transformations. DFT calculations on related systems have been used to understand reaction mechanisms, such as dimerization processes and cycloadditions. rsc.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
For a molecule like this compound, MD simulations are particularly useful for understanding its behavior in different environments, such as in solution or in the solid state. These simulations can shed light on conformational changes, solvation dynamics, and intermolecular interactions.
Intermolecular Interactions:
In the solid state or in concentrated solutions, polycyclic aromatic hydrocarbons (PAHs) like anthracene derivatives are known to exhibit significant intermolecular interactions, most notably π-π stacking. researchgate.net These interactions are crucial in determining the bulk properties of materials, including their charge transport characteristics in organic semiconductors.
MD simulations can be used to model the self-assembly of this compound molecules and to quantify the strength and geometry of π-π stacking interactions. The presence of the bulky bromine atom and the polar carbaldehyde groups will likely influence the preferred stacking arrangement compared to unsubstituted anthracene. The aldehyde groups could also participate in dipole-dipole interactions, further influencing the molecular packing. Studies on the solubility of PAHs in various media have utilized MD simulations to understand these complex interactions. researchgate.net
| Simulation Focus | Information Gained | Potential Implications |
|---|---|---|
| π-π Stacking | Preferred stacking geometries and energies | Impact on charge transport and material morphology |
| Dipole-Dipole Interactions | Role of aldehyde groups in intermolecular forces | Influence on crystal packing and solubility |
| Solvation Dynamics | Behavior of the molecule in different solvents | Prediction of solubility and solution-phase properties |
Computational Prediction of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting various types of spectra, providing a direct link between the molecular structure and its spectroscopic signature.
NMR Spectroscopy:
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a standard tool in structural elucidation. frontiersin.orggithub.io For this compound, DFT calculations can predict the ¹H and ¹³C chemical shifts. These predictions, when compared with experimental data, can confirm the molecular structure and assign specific resonances to individual atoms. The accuracy of these predictions depends on the chosen functional and basis set. researchgate.net The electron-withdrawing effects of the bromine and aldehyde substituents would be expected to cause significant downfield shifts for nearby protons and carbon atoms in the aromatic ring. A study on 9-substituted anthracenes has demonstrated the utility of ¹³C NMR in understanding substituent effects. acs.org
Infrared (IR) Spectroscopy:
The vibrational frequencies of a molecule can be calculated using DFT, which can then be used to generate a theoretical Infrared (IR) spectrum. nih.gov This predicted spectrum is instrumental in assigning the vibrational modes observed in an experimental IR spectrum. For this compound, the most characteristic IR bands would be the C=O stretching vibrations of the two aldehyde groups, which are expected to appear in the range of 1685-1710 cm⁻¹ due to conjugation with the aromatic ring. spectroscopyonline.comlibretexts.org The aldehydic C-H stretching vibrations would also be present, typically appearing as one or two bands in the 2700-2900 cm⁻¹ region. researchgate.net
UV-Vis Spectroscopy:
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules, which can be used to simulate a UV-Vis absorption spectrum. youtube.commdpi.com For this compound, TD-DFT calculations would likely predict several electronic transitions corresponding to π-π* excitations within the anthracene core. As mentioned earlier, the reduced HOMO-LUMO gap due to the electron-withdrawing substituents is expected to result in absorption bands at longer wavelengths (a bathochromic shift) compared to unsubstituted anthracene. rsc.org
| Spectroscopic Technique | Key Predicted Features | Computational Method |
|---|---|---|
| ¹H and ¹³C NMR | Chemical shifts of aromatic protons and carbons | DFT (e.g., GIAO method) |
| IR | C=O and C-H stretching frequencies of aldehyde groups | DFT frequency calculations |
| UV-Vis | Absorption maxima (λmax) and oscillator strengths | TD-DFT |
Emerging Trends and Future Research Perspectives for 2 Bromoanthracene 9,10 Dicarbaldehyde
Development of Novel Synthetic Pathways to Enhance Efficiency and Scalability
The utility of 2-Bromoanthracene-9,10-dicarbaldehyde as a molecular building block is contingent upon its accessible and efficient synthesis. Current research is moving beyond traditional multi-step batch processes towards more streamlined and scalable methods.
A plausible synthetic approach begins with the selective bromination of anthracene (B1667546) or its derivatives. For instance, 2-bromoanthraquinone (B1267325) can be synthesized, followed by a reduction to yield 2-bromoanthracene (B1280076). nbinno.comchemicalbook.com The critical step is the introduction of two formyl (-CHO) groups at the 9 and 10 positions. The Vilsmeier-Haack reaction, which uses a reagent formed from dimethylformamide (DMF) and phosphorus oxychloride, is a well-established method for the formylation of electron-rich aromatic compounds like anthracene and is a primary candidate for this transformation. chemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction proceeds via an electrophilic aromatic substitution, where the Vilsmeier reagent attacks the electron-rich 9 and 10 positions of the anthracene core. wikipedia.org
Future advancements will likely focus on improving the efficiency, safety, and scalability of this process. Key areas of development include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for various organic reactions, including those involving anthracene derivatives. iaamonline.org Applying this technique to the formylation step could lead to a more energy-efficient and rapid synthesis.
Palladium-Catalyzed Carbonylation: As an alternative to traditional formylation reagents, palladium-catalyzed carbonylation reactions offer a powerful method for converting aryl halides into aldehydes. nih.gov A process utilizing paraformaldehyde as a carbon monoxide source could be adapted for the direct conversion of a di-halo-bromo-anthracene precursor, providing a "CO gas-free" and potentially more scalable route. nih.gov
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher consistency, improved safety, and easier scalability compared to batch production. Adapting the synthesis of this compound to a flow process would represent a significant step towards its large-scale industrial availability.
The table below outlines potential synthetic strategies and their targeted improvements.
| Synthetic Strategy | Key Reagents/Conditions | Potential Advantages |
| Vilsmeier-Haack Formylation | 2-Bromoanthracene, POCl₃, DMF | Established method, good for electron-rich arenes. chemistrysteps.comorganic-chemistry.org |
| Microwave-Assisted V-H | 2-Bromoanthracene, POCl₃, DMF, Microwave | Reduced reaction times, increased efficiency. iaamonline.org |
| Pd-Catalyzed Carbonylation | Di-halo-bromo-anthracene, Pd catalyst, CO source | High functional group tolerance, potential for scalability. nih.gov |
| Continuous Flow Synthesis | Optimized reagents in a flow reactor | Enhanced safety, scalability, and product consistency. |
Exploration of New Material Architectures Beyond Current Paradigms
The rigid structure and dual aldehyde functionality make this compound an exceptional tecton for constructing ordered, porous materials like Covalent Organic Frameworks (COFs). The reaction of these aldehyde groups with multitopic amines (e.g., triamines) leads to the formation of highly stable imine-linked 2D or 3D networks with predictable topologies and permanent porosity.
The true novelty of this specific building block lies in the bromine substituent, which opens avenues for architectures beyond simple frameworks.
Halogen Bonding for Crystal Engineering: The bromine atom can act as a halogen bond donor, forming directional, non-covalent interactions with electron-rich atoms or π-systems. scispace.comnih.gov This interaction can be exploited to guide the self-assembly of the monomer before polymerization or to control the stacking and alignment of resulting 2D COF sheets in the solid state. scispace.com This provides a powerful tool for crystal engineering, enabling the creation of materials with unique packing motifs and anisotropic properties that are inaccessible with the non-brominated analogue. acs.org
Post-Synthetic Modification (PSM): The C-Br bond serves as a versatile reactive handle for PSM. A pre-formed COF or polymer incorporating 2-bromoanthracene units can be further functionalized. For example, palladium-catalyzed cross-coupling reactions (like Suzuki or Sonogashira couplings) can be performed on the bromine sites to introduce new chemical groups, thereby altering the framework's chemical environment, porosity, and function without disrupting its underlying structure.
Hierarchical Supramolecular Assemblies: The anthracene core is well-known for its tendency to form π-π stacking interactions. wikipedia.org The interplay between these stacking forces, the covalent framework formation, and the directional influence of halogen bonding can lead to the creation of complex, hierarchical materials where crystalline domains are organized into larger superstructures.
Integration into Multi-Functional Systems with Synergistic Properties
The unique combination of functionalities within the this compound molecule—a fluorescent core, reactive linkers, and a tunable halogen substituent—makes it an ideal platform for creating multi-functional materials where different properties work in synergy.
Luminescent Sensors: Anthracene derivatives are known for their strong fluorescence. acs.org Materials constructed from this building block, such as COFs or polymers, can serve as highly sensitive luminescent sensors. The porous and electron-rich nature of a COF can allow it to concentrate analyte molecules (e.g., nitroaromatics or metal ions), which then quench the fluorescence of the anthracene units through electron transfer mechanisms. The bromine atom can further tune the electronic properties of the anthracene core, potentially enhancing sensitivity or selectivity. acs.org
Photocatalysis and Sensing: A material could be designed to be both a photocatalyst and a sensor. The anthracene unit can act as a photosensitizer, absorbing light and generating reactive oxygen species. The material could simultaneously detect the presence of a substrate or product through changes in its fluorescence, creating a self-reporting catalytic system.
Redox-Active Electronic Materials: The anthracene core is electrochemically active. researchgate.netnih.gov By incorporating this unit into a conjugated polymer, materials for organic electronics like Organic Light-Emitting Diodes (OLEDs) can be developed. researching.cn The bromine atom and aldehyde linkers can be used to tune the HOMO/LUMO energy levels, influencing the material's charge transport properties and emission color. rsc.org
The table below summarizes the potential synergistic functionalities.
| Function 1 | Function 2 | Enabling Features of the Building Block |
| Luminescence | Chemical Sensing | Anthracene core (fluorophore); Porous framework (analyte concentration); Bromo-group (electronic tuning). acs.org |
| Photocatalysis | Fluorescent Reporting | Anthracene (photosensitizer); Porous structure (catalytic sites); Luminescence changes upon reaction. |
| Charge Transport | Light Emission (OLEDs) | Conjugated anthracene core; Bromo/aldehyde groups for HOMO/LUMO level tuning. researching.cnrsc.org |
Advanced In-Situ Characterization and Time-Resolved Spectroscopic Studies
To fully understand and optimize materials derived from this compound, it is crucial to move beyond simple post-synthesis characterization and employ advanced techniques that can probe material formation and function in real-time.
In-Situ Monitoring of Framework Formation: Understanding the mechanism of COF crystallization is key to controlling material quality. Techniques like in-situ X-ray Powder Diffraction (XRPD) and Raman spectroscopy can monitor the mechanochemical or solvothermal synthesis of COFs in real-time. chemrxiv.orgchemrxiv.orgresearchgate.net These methods allow for the direct observation of reaction intermediates, the rate of crystalline framework growth, and the influence of catalysts or additives on the reaction pathway. Applying these techniques to the polymerization of this compound would provide fundamental insights into its assembly process.
Operando Spectroscopy of Devices: For applications in electronics, operando techniques are invaluable. These methods characterize a material while it is functioning within a device. For example, operando spectroscopy can be used to study the dynamic structural and electronic changes in an organic electronic material under an applied voltage, providing a direct link between structure, morphology, and device performance and degradation. researching.cnjos.ac.cnnih.gov
Time-Resolved Spectroscopy: To understand the photophysical properties that underpin applications in sensing and light emission, time-resolved spectroscopic techniques are essential. Femtosecond transient absorption and time-resolved photoluminescence spectroscopy can probe the excited-state dynamics of anthracene-based materials. rsc.org These studies can reveal the lifetimes of excited states, the efficiency of energy transfer processes, and the influence of the bromine substituent on non-radiative decay pathways, all of which are critical for designing efficient luminescent materials. researchgate.netnih.gov
Data-Driven Materials Design and Machine Learning Approaches for Functionalized Anthracene Derivatives
The traditional "Edisonian" approach to materials discovery, based on trial-and-error, is time-consuming and inefficient. The future of materials design for functionalized anthracenes lies in the integration of computational screening and machine learning (ML). nih.gov
High-Throughput Virtual Screening: Computational chemistry can be used to build large virtual libraries of materials based on the this compound scaffold. For example, one could computationally generate thousands of COF structures by combining this dialdehyde (B1249045) with a wide range of amine linkers, or create a library of polymers with different co-monomers. The properties of these virtual materials, such as pore size, electronic bandgap, and absorption spectra, can then be calculated using methods like Density Functional Theory (DFT). aps.org
Machine Learning for Property Prediction: While DFT calculations can be accurate, they are computationally expensive. Machine learning models offer a much faster alternative. By training ML algorithms on existing databases of experimental and calculated data for organic molecules, models can be developed that predict the properties of new, unseen molecules with high accuracy. chemrxiv.orgchemrxiv.orgnih.govresearchgate.netresearchgate.net For instance, an ML model could be trained to predict the emission wavelength and photoluminescence quantum yield of a functionalized anthracene derivative based solely on its molecular structure, bypassing the need for expensive quantum mechanical calculations. nih.gov
Accelerated Discovery: This data-driven approach creates a powerful workflow for accelerated materials discovery. High-throughput screening can first identify a large number of promising candidates from a virtual library. Then, more accurate (but slower) DFT calculations can be performed on this smaller subset of promising materials. Finally, the top candidates are selected for synthesis and experimental validation. nih.gov This synergy between synthesis, computation, and data science will significantly shorten the development cycle for new high-performance materials derived from this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-bromoanthracene-9,10-dicarbaldehyde and its intermediates?
- Methodological Answer : The compound can be synthesized via bromination of anthracene derivatives. For example, 9,10-dibromoanthracene (a precursor) is efficiently prepared using bromodimethylsulfonium bromide (BDMS), a non-volatile brominating agent, in dichloromethane at room temperature, yielding high-purity product (mp 222–224°C) . Further functionalization, such as oxidation or aldehyde group introduction, may involve Horner–Wadsworth–Emmons reactions with anthracene-9,10-dicarbaldehyde under anhydrous conditions (e.g., potassium tert-butoxide in THF) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For anthracene-9,10-dicarbaldehyde derivatives, NMR peaks at δ 11.5 ppm confirm terminal aldehyde protons, while aromatic protons appear between δ 7.6–8.0 ppm. NMR data (e.g., δ 153.8 ppm for aldehyde carbons) and elemental analysis (e.g., C, H, Br, N, S percentages) are used to verify purity .
Advanced Research Questions
Q. How does this compound perform in applications involving G-quadruplex DNA targeting?
- Methodological Answer : The compound’s planar aromatic core allows interactions with G-quadruplex DNA. Researchers functionalize the aldehyde groups with ionizable amines (e.g., via imine formation) to enhance selectivity. Dynamic combinatorial libraries (DCLs) can screen for optimal ligands, leveraging reversible imine chemistry to amplify high-affinity binders. Activity is assessed via fluorescence quenching assays and competition experiments with duplex DNA .
Q. What challenges arise in optimizing reaction yields for brominated anthracene derivatives?
- Methodological Answer : Low yields (e.g., 17% for 2-bromo-10-(2,6-dimethylphenyl)anthracene ) often stem from steric hindrance or competing side reactions. Strategies include:
- Using bulky directing groups to control regioselectivity.
- Employing Grignard reagents or organometallic catalysts to improve coupling efficiency.
- Optimizing reaction time and temperature (e.g., reducing dehydroxylation steps).
Q. How does this compound contribute to fluorescent polymer design?
- Methodological Answer : The compound serves as a building block for π-conjugated polymers. For example, it reacts with bis(triphenylphosphoniomethyl)fluorene derivatives to form red-emitting polymers. Fluorescence properties (e.g., λem ~600 nm) are tunable via substituent modification, validated by UV-vis and photoluminescence spectroscopy .
Data Analysis and Safety Considerations
Q. How should researchers address discrepancies in reported spectroscopic data for anthracene derivatives?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., NMR, FTIR, mass spectrometry). For example, conflicting NMR peaks may arise from solvent polarity (DMSO vs. CDCl3) or impurities. Reference computational models (e.g., DFT calculations for predicted chemical shifts) to resolve ambiguities .
Q. What safety protocols are essential when handling brominated anthracene compounds?
- Methodological Answer :
- Personal Protection : Use gloves, goggles, and fume hoods to avoid skin/eye contact (H315/H319 hazards) .
- Environmental Safety : Prevent aquatic contamination (H400/H410 hazards) via sealed waste containers and neutralization before disposal .
- Storage : Keep in dark, dry conditions to prevent photodegradation or bromine loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
